molecular formula C14H18OSi B12565584 (Cyclopent-1-en-1-yl)[dimethyl(phenyl)silyl]methanone CAS No. 207925-84-6

(Cyclopent-1-en-1-yl)[dimethyl(phenyl)silyl]methanone

Cat. No.: B12565584
CAS No.: 207925-84-6
M. Wt: 230.38 g/mol
InChI Key: GQVWMZWDMFLNDI-UHFFFAOYSA-N
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Description

(Cyclopent-1-en-1-yl)[dimethyl(phenyl)silyl]methanone is an organosilicon compound characterized by the presence of a cyclopentene ring, a dimethylphenylsilyl group, and a methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Cyclopent-1-en-1-yl)[dimethyl(phenyl)silyl]methanone typically involves the reaction of cyclopent-1-en-1-ylmagnesium bromide with dimethyl(phenyl)silyl chloride, followed by oxidation to introduce the methanone group. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The reaction conditions include:

    Solvent: Anhydrous ether or tetrahydrofuran (THF)

    Temperature: -78°C to room temperature

    Reagents: Cyclopent-1-en-1-ylmagnesium bromide, dimethyl(phenyl)silyl chloride, oxidizing agent (e.g., PCC or DMP)

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(Cyclopent-1-en-1-yl)[dimethyl(phenyl)silyl]methanone undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding alcohols or carboxylic acids

    Reduction: Formation of alcohols or hydrocarbons

    Substitution: Introduction of different functional groups at the cyclopentene ring or silyl group

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) in dichloromethane

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or THF

    Substitution: Halogenating agents (e.g., NBS) or nucleophiles (e.g., Grignard reagents) under anhydrous conditions

Major Products

The major products formed from these reactions include alcohols, carboxylic acids, hydrocarbons, and various substituted derivatives of the original compound.

Scientific Research Applications

(Cyclopent-1-en-1-yl)[dimethyl(phenyl)silyl]methanone has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (Cyclopent-1-en-1-yl)[dimethyl(phenyl)silyl]methanone involves its interaction with various molecular targets and pathways. The cyclopentene ring and silyl group can participate in nucleophilic and electrophilic reactions, respectively. The methanone moiety can undergo keto-enol tautomerism, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Cyclopent-1-en-1-ylbenzene: Similar structure but lacks the silyl and methanone groups.

    Dimethyl(phenyl)silyl chloride: Contains the silyl group but lacks the cyclopentene and methanone moieties.

    Cyclopent-1-en-1-ylmethanol: Contains the cyclopentene ring and a hydroxyl group instead of the silyl and methanone groups.

Uniqueness

(Cyclopent-1-en-1-yl)[dimethyl(phenyl)silyl]methanone is unique due to the combination of the cyclopentene ring, dimethylphenylsilyl group, and methanone moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

207925-84-6

Molecular Formula

C14H18OSi

Molecular Weight

230.38 g/mol

IUPAC Name

cyclopenten-1-yl-[dimethyl(phenyl)silyl]methanone

InChI

InChI=1S/C14H18OSi/c1-16(2,13-10-4-3-5-11-13)14(15)12-8-6-7-9-12/h3-5,8,10-11H,6-7,9H2,1-2H3

InChI Key

GQVWMZWDMFLNDI-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C1=CC=CC=C1)C(=O)C2=CCCC2

Origin of Product

United States

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